molecular formula C13H11FOS B6373744 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% CAS No. 1261918-19-7

3-Fluoro-5-(3-methylthiophenyl)phenol, 95%

Cat. No.: B6373744
CAS No.: 1261918-19-7
M. Wt: 234.29 g/mol
InChI Key: DZAFUIBXETXHGX-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methylthiophenyl)phenol, 95% (3-F5MTP) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a phenolic compound with a unique structure, consisting of a phenol group with a 3-fluoro substituent and a 3-methylthiophenyl substituent. It is a white solid that is soluble in organic solvents and has a melting point of about 87-88°C. 3-F5MTP has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst or mediator in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that it acts as a catalyst or mediator in various biochemical and physiological processes. For example, it has been proposed that 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% can act as an electron-donating species, allowing for the transfer of electrons between different molecules. Additionally, it has been suggested that 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% can act as a hydrogen-bond donor, allowing for the formation of hydrogen bonds between different molecules.
Biochemical and Physiological Effects
3-Fluoro-5-(3-methylthiophenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage in cells. Additionally, it has been suggested that 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% may have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% in lab experiments is its high yield and purity. Additionally, it is relatively easy to synthesize and is stable in the presence of a variety of organic solvents. The main limitation of 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% is that it is a relatively new compound, and thus, its full potential has yet to be explored.

Future Directions

There are several potential future directions for the research and use of 3-Fluoro-5-(3-methylthiophenyl)phenol, 95%. Firstly, further research is needed to explore its potential biochemical and physiological effects. Additionally, it could be used in the synthesis of other compounds, such as pharmaceuticals, or as a mediator in the synthesis of other compounds. Finally, it could be used to study the interactions between different molecules, such as the binding of proteins to DNA.

Synthesis Methods

3-Fluoro-5-(3-methylthiophenyl)phenol, 95% can be synthesized via the reaction of 3-fluorophenol and 3-methylthiophenol in the presence of a base, such as potassium carbonate. This reaction produces a mixture of the desired product and by-products, which can be separated using column chromatography. The yield of the reaction is typically around 95%.

Scientific Research Applications

3-Fluoro-5-(3-methylthiophenyl)phenol, 95% has been studied for its potential applications in the field of scientific research. It has been used as a catalyst in the synthesis of various compounds, such as quinolines, pyridines, and isoxazoles. It has also been used as a mediator in the synthesis of various compounds, such as isoquinolines and quinolines. Additionally, 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% has been used to study the interactions between different molecules, such as the binding of proteins to DNA.

Properties

IUPAC Name

3-fluoro-5-(3-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAFUIBXETXHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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